![molecular formula C18H22N2O5S B497804 1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 915933-52-7](/img/structure/B497804.png)
1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is a novel compound that has gained popularity in scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as FMDP and has been found to exhibit promising biological activities. In
Mécanisme D'action
The mechanism of action of FMDP is not fully understood. However, it has been suggested that FMDP exerts its biological activities by inhibiting various enzymes and signaling pathways. FMDP has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FMDP has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
FMDP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. FMDP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, FMDP has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FMDP in lab experiments is its wide range of biological activities. FMDP can be used in various assays to study its effects on different cellular processes. However, one of the limitations of using FMDP is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of FMDP. One area of research is the development of FMDP as a potential anticancer agent. Further studies are needed to determine the efficacy of FMDP in different types of cancer and to identify its mechanism of action. Another area of research is the development of FMDP as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of FMDP in animal models of these diseases and to identify its mechanism of action. Additionally, studies are needed to optimize the synthesis of FMDP and to develop more efficient methods for its purification.
Méthodes De Synthèse
The synthesis of FMDP involves the reaction of 1-(2-furoyl)piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure FMDP.
Applications De Recherche Scientifique
FMDP has been extensively studied for its potential as a pharmacological agent. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. FMDP has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
furan-2-yl-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-12-17(14(2)11-16(13)24-3)26(22,23)20-8-6-19(7-9-20)18(21)15-5-4-10-25-15/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZITWIXJOUAGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

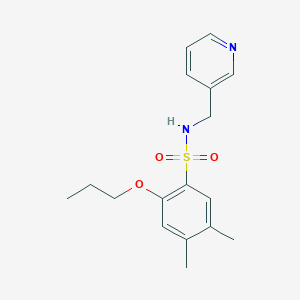

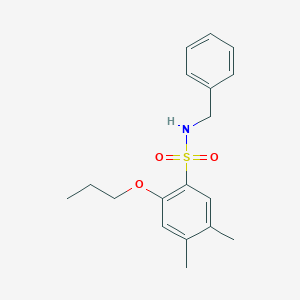
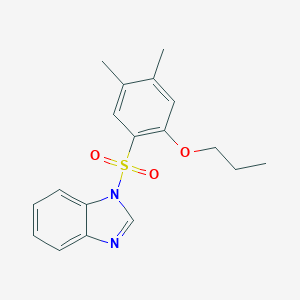
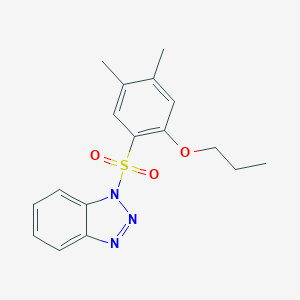
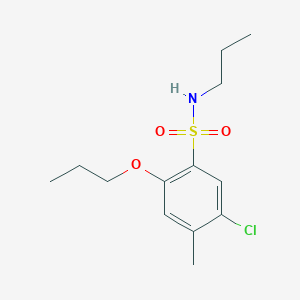

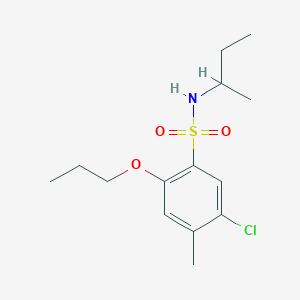
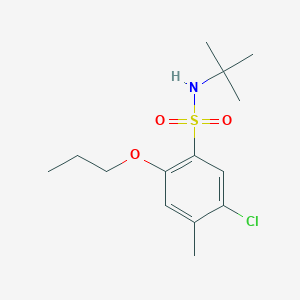
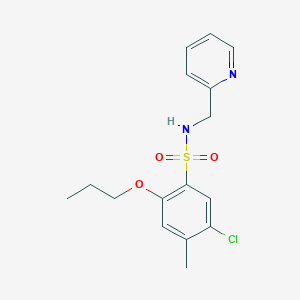

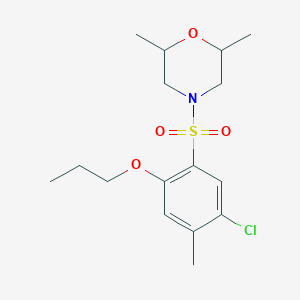
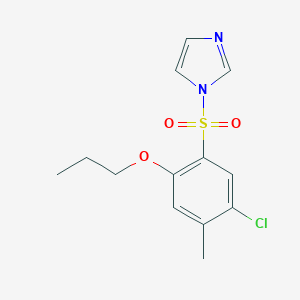
![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)